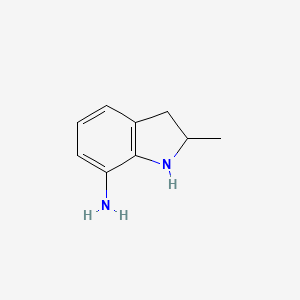

2-Methylindolin-7-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUMBVIRYZTYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indoline Scaffold: a Cornerstone in Advanced Organic Chemistry

The indoline (B122111) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in the field of medicinal chemistry. Its structural rigidity and the presence of a nitrogen atom provide a versatile platform for the development of a wide array of biologically active compounds.

Indole (B1671886) and indoline derivatives are central to numerous natural products and have been instrumental in the design of therapeutic agents. sigmaaldrich.com The ability to readily modify the indoline core allows for the fine-tuning of pharmacological properties, leading to the discovery of compounds with diverse activities, including antimicrobial, anticancer, and anti-inflammatory effects. The non-planar nature of the indoline structure can also enhance water solubility, a crucial factor in drug development.

Structural Hallmarks of 2 Methylindolin 7 Amine

2-Methylindolin-7-amine is distinguished by the presence of a methyl group at the 2-position and an amino group at the 7-position of the indoline (B122111) core. The primary amine group at the 7-position is a key functional feature, offering a reactive site for various chemical transformations. This amino group can act as a potent nucleophile, readily participating in reactions with a range of electrophiles to form new chemical bonds.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55899-44-0 |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.20 g/mol |

This table is populated with data from publicly available chemical databases.

Synthetic Pathways and Derivative Exploration

Strategies for Constructing the 2-Methylindoline (B143341) Framework

The formation of the 2-methylindoline scaffold is a critical step that can be achieved through various synthetic routes, including the dearomatization of indole precursors and the cyclization of acyclic starting materials.

Dearomatization Reactions of Indoles and Indole Derivatives

Dearomatization of indoles presents a direct route to the indoline core. mdpi.com This transformation typically involves the reduction of the pyrrole ring of the indole nucleus. Catalytic hydrogenation is a common method, often employing catalysts like platinum on carbon (Pt/C) in the presence of an acid, such as p-toluenesulfonic acid, in an aqueous medium. researchgate.net This approach is valued for its environmental friendliness and high yields in converting various substituted indoles to their corresponding indolines. researchgate.net

Another strategy involves photoinduced dearomative nucleophilic addition to N-Boc protected indoles. mdpi.com This method uses organic photoredox catalysts, such as phenanthrene (B1679779) and 1,4-dicyanobenzene, to facilitate the addition of nucleophiles like hydroxide (B78521) or alkoxide to the C2 position, leading to 2-substituted indolines. mdpi.com The dearomatization of indoles can also be achieved through reactions initiated by nucleophilic attack on the indole ring, although this is less common due to the electron-rich nature of the indole nucleus. bris.ac.uk

Recent advancements have also explored oxidative umpolung of 2,3-disubstituted indoles for enantioselective dearomative aza-spirocyclization, which proceeds through the generation of an N-I indole intermediate. nih.gov While not a direct route to simple 2-methylindoline, this highlights the diverse strategies available for indole dearomatization.

Cyclization Approaches to Substituted Indolines

An alternative to dearomatization is the construction of the indoline ring through cyclization of appropriately substituted acyclic precursors. A prevalent method involves the intramolecular hydroamination of N-sulfonyl-2-allylanilines. nih.govclockss.org This reaction can be catalyzed by Brønsted acids like triflic acid, which promotes the 5-exo-trig cyclization to yield 2-methylindoline derivatives in good yields. clockss.org The reaction conditions can be optimized by varying the substrate-to-base ratio and catalyst loading.

Transition metal-catalyzed cyclizations are also widely employed. For instance, copper-catalyzed enantioselective alkene hydroamination of N-sulfonyl-2-allylanilines provides a route to chiral 2-methylindolines. nih.gov Palladium-catalyzed intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes has been developed for the construction of indoline structures with a C2-quaternary stereocenter, which can be precursors to other substituted indolines. semanticscholar.org

Furthermore, radical cyclizations and anionic cyclizations of precursors like allyl 2-iodophenyl ether and N,N-diallyl-2-iodoaniline have been explored for the synthesis of substituted indolines. acs.org A Larock-type annulation offers a regioselective synthesis of functionalized 2-borylated indoles under mild conditions, which can then be further manipulated. acs.org

Stereoselective Synthesis of the 2-Methylindoline Scaffold

The synthesis of enantiomerically pure 2-methylindoline is of significant interest. Copper-catalyzed enantioselective hydroamination/cyclization of N-sulfonyl-2-allylanilines has been reported to produce chiral 2-methylindolines with high enantiomeric excess. nih.gov This method provides an expedient route to these valuable compounds, which are important in medicinal chemistry. nih.gov

Rhodium-catalyzed asymmetric amination has also been investigated. The use of chiral ligands with rhodium catalysts in the reaction of enantioenriched (R)-2-methylindoline can influence the diastereoselectivity of the resulting products. nih.gov Additionally, biocatalysis using engineered enzymes like cytochrome P450 variants has shown promise in the regio- and stereoselective functionalization of N-substituted indolines, which can tolerate substitutions at the α-position and produce optically active products. chemrxiv.org

Regioselective Functionalization for the 7-Amine Moiety

Once the 2-methylindoline framework is established, the introduction of the amine group at the C7 position is the next crucial step. This can be achieved through direct amination or by transforming a pre-existing functional group.

Direct Amination Methodologies at C7 of Indolines

Direct C-H amination at the C7 position of the indoline ring is a highly atom-economical and efficient strategy. rsc.org Transition metal catalysis has been instrumental in developing these methodologies. Iridium(III)-catalyzed direct C7 amination of indolines using organic azides as the nitrogen source has been achieved with high regioselectivity. acs.orgnih.gov This reaction is convenient, can be performed at room temperature, and is applicable to a wide range of substrates, including those with easily removable N-protecting groups like Boc or Cbz. acs.orgnih.gov

Rhodium(III)-catalyzed direct C7 amination of indolines via C-H activation has also been reported, using anthranils as the aminating agents. rsc.orgrsc.orgresearchgate.net This method provides C7-aminated indolines in good to excellent yields and offers an opportunity for further modification due to the introduction of both an amino and a carbonyl group. rsc.orgrsc.org

The choice of catalyst and aminating agent is crucial for the success of these direct amination reactions, as summarized in the table below.

| Catalyst System | Aminating Agent | Key Features |

| Iridium(III) complex | Organic Azides | Room temperature reaction, high catalytic activity. acs.orgnih.gov |

| [RhCp*Cl₂]₂/AgSbF₆ | Anthranils | Good to excellent yields, introduces amino and carbonyl groups. rsc.orgrsc.org |

Transformation of Pre-functionalized 2-Methylindolines to the 7-Amine

An alternative to direct amination is a multi-step approach that involves the initial introduction of a different functional group at the C7 position, which is later converted to an amine. A common strategy is to start with a 7-bromo-2-methylindole. The bromine atom can be introduced via direct bromination of 2-methylindole (B41428) or through synthetic strategies like the Bartoli reaction. The 7-bromo substituent can then be converted to an amino group through various methods, such as nucleophilic aromatic substitution or transition metal-catalyzed amination reactions.

Another precursor is a 7-nitroindole (B1294693) derivative. The nitro group can be introduced by nitration of the corresponding indole, followed by reduction of the indole to the indoline and subsequent reduction of the nitro group to the amine. The synthesis of 7-indoline N-(m-methoxycarbonyl phenyl)succinimide has been achieved through a rhodium-catalyzed hydroarylation, which could potentially be adapted for amination strategies. mdpi.com

This two-step approach offers flexibility as a wide variety of methods exist for the introduction and transformation of functional groups like halogens and nitro groups.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient reaction conditions.

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by reducing pollution, lowering costs, and simplifying experimental procedures. academie-sciences.fr One prominent approach is solid-phase organic synthesis (SPOS), where molecules are assembled on a polymer resin. For indoline synthesis, substituted o-allyl anilines can be cyclized onto a polystyrene-based selenenyl bromide resin. acs.orgacs.org This resin-bound indoline scaffold can then be further functionalized and subsequently cleaved to yield the desired substituted indoline, such as a 2-methyl indoline derivative. acs.orgnih.govaminer.org

Another solvent-free technique involves the use of catalysts that are effective under neat conditions. For instance, a sulfonic-acid-functionalized ionic liquid has been demonstrated as an efficient Brønsted acid catalyst for producing indole derivatives at room temperature without any solvent. cdnsciencepub.com Similarly, multicomponent reactions (MCRs) can be performed in the solid state, where grinding reactants together with a catalyst can lead to the formation of complex molecules like 3-substituted indoles. academie-sciences.fr

| Solvent-Free Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Solid-Phase Organic Synthesis (SPOS) | Synthesis on a polymer support. Involves cycloloading of a precursor onto a resin, functionalization, and cleavage. | Simplified purification, potential for automation and combinatorial library synthesis. | acs.orgacs.orgnih.gov |

| Neat Reaction Conditions | Reactants are mixed without a solvent, often with a catalyst that is active in the solid state or as a melt. | Reduced solvent waste, lower cost, simplified process and handling, potentially faster reaction rates. | academie-sciences.frcdnsciencepub.com |

| Mechanochemistry (Grinding) | Reactions are induced by mechanical energy (grinding), often in the solid state. | Avoids bulk solvents, can access different reaction pathways compared to solution-phase chemistry. | academie-sciences.fr |

Alternative energy sources like microwaves and ultrasound offer significant advantages over conventional heating, primarily by dramatically reducing reaction times and often improving yields and selectivity. nih.govscielo.org.mx

Microwave-Assisted Synthesis: Microwave irradiation can accelerate organic reactions by efficiently heating the reaction mixture. scielo.org.mx This technique has been successfully applied to the synthesis of indole and quinoline (B57606) derivatives. For example, functionalized 2-methyl-1H-indole-3-carboxylates have been synthesized from enamines via a palladium-catalyzed intramolecular oxidative coupling, where exposing the neat reactants to microwave irradiation led to excellent yields. researchgate.net Microwave-assisted synthesis often allows for solvent-free conditions, further enhancing its green credentials. researchgate.netnih.gov The combination of ionic liquids as catalysts and microwave heating has been shown to be a potent, synergetic couple for efficient organic synthesis. scielo.org.mx

Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. Ultrasound has been used for the synthesis of indolines and indoles under various catalytic systems. A notable example is the rapid (within 60 seconds) synthesis of functionalized indolines using the sono-Fenton process, which employs an inexpensive and green iron catalyst (FeSO₄·7H₂O). nih.gov Another approach involves a Pd/C-catalyzed coupling-cyclization of 2-iodosulfanilide with alkynes under ultrasound irradiation to afford indole derivatives, a method that is significantly faster and milder than conventional heating. arabjchem.orgresearchgate.net

| Technique | Principle | Advantages in Indoline/Indole Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted | Efficient heating through dielectric polarization. | Drastic reduction in reaction times, increased yields, compatibility with solvent-free conditions. | scielo.org.mxresearchgate.netnih.gov |

| Ultrasound-Mediated | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, improved yields, enables novel reaction pathways, milder overall conditions. | nih.govarabjchem.orgresearchgate.net |

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry. Nanocatalysts and ionic liquids are at the forefront of this effort.

Nanocatalysts: Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. nih.govrsc.org A key advantage is the development of magnetic nanocatalysts (e.g., iron oxide-based), which can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity. nih.govorgchemres.org For the synthesis of N-heterocycles, magnetic solid acid nanocatalysts have been used to produce substituted imidazoles in water at room temperature. nih.gov The surface properties of nanocatalysts can also be engineered with specific ligands to control product selectivity in reactions. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure. thieme-connect.com They can also function as catalysts. Task-specific ionic liquids (TSILs) are designed with functional groups to impart catalytic activity. For instance, SO₃H-functionalized ionic liquids have been developed as recyclable Brønsted acid catalysts for Fischer indole synthesis and Michael additions to form 3-substituted indoles. cdnsciencepub.comrsc.org These reactions can often be conducted in environmentally benign media like water or under solvent-free conditions, and the IL catalyst can be recovered and reused. rsc.orgtandfonline.com

Metal-Catalyzed and Organocatalytic Approaches to this compound and its Precursors

Transition metal catalysis provides powerful and versatile tools for constructing the indoline core. Key methods involve intramolecular C-N bond formation through C-H activation or cross-coupling reactions.

These four metals are pillars of modern C-N bond-forming catalysis, each offering unique reactivity for indoline synthesis.

Palladium (Pd): Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a classic method for forming indolines from halogenated aromatic precursors. acs.org More advanced, sustainable protocols focus on using water as a solvent and achieving very low catalyst loadings (ppm levels). nih.gov Palladium on carbon (Pd/C) has been used as a heterogeneous catalyst for indole synthesis under ultrasound irradiation. arabjchem.orgresearchgate.net

Copper (Cu): Copper catalysts offer a more economical alternative to palladium. Copper(II) acetate (B1210297) (Cu(OAc)₂) can mediate intramolecular aromatic C-H amination to deliver indolines, and the process can be made catalytic in copper with the use of an oxidant like MnO₂. acs.org Copper catalysis is also effective for cascade reactions to build complex polycyclic indolines and for radical-mediated cyclizations. acs.orgnih.govrsc.org Chiral 2-aminomethyl indolines can be synthesized via a highly enantioselective copper-catalyzed alkene diamination. rsc.org

Rhodium (Rh): Rhodium catalysts are particularly effective in diastereoselective syntheses. An efficient Rh-catalyzed method produces highly substituted indolines from ortho-vinylanilines and N-sulfonyl-1,2,3-triazoles, creating two contiguous tetrasubstituted carbon centers with excellent stereocontrol. nih.govscispace.comthieme-connect.comrsc.org Rhodium(I) catalysis also enables the regioselective construction of 2-substituted indolines through a decarboxylative cyclization sequence. rsc.org

Ruthenium (Ru): Ruthenium catalysts are highly proficient at C-H activation. A significant development for the synthesis of this compound precursors is the Ru-catalyzed direct C7 amidation of indoline C-H bonds using sulfonyl azides. nih.gov This allows for the late-stage introduction of the crucial amino group at the C7 position. Ruthenium catalysis can also be directed to achieve a divergent synthesis of either 2-methylindoles or 2-methylindolines through a C-H allylation/cyclization cascade, with the outcome controlled by steric factors and reaction conditions. figshare.commdpi.com

| Metal Catalyst | Typical Reaction | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Palladium | Buchwald-Hartwig C-N cross-coupling; Oxidative coupling. | Classic method for indoline ring formation; can be adapted for green chemistry principles. | acs.orgnih.gov |

| Copper | Intramolecular C-H amination; Cascade reactions; Alkene diamination. | Cost-effective alternative to Pd; enables synthesis of chiral indolines. | acs.orgrsc.orgrsc.org |

| Rhodium | Diastereoselective carbenylative amination; Decarboxylative cyclization. | Excellent for creating highly substituted and stereochemically complex indoline cores. | nih.govrsc.orgrsc.org |

| Ruthenium | Direct C-H functionalization (e.g., amidation at C7); C-H allylation/cyclization. | Crucial for direct introduction of the C7-amine group and for synthesizing the 2-methylindoline scaffold. | nih.govfigshare.comrsc.org |

Gold catalysis has emerged as a powerful tool for activating alkynes and alkenes, enabling unique cyclization and dearomatization pathways relevant to indoline synthesis. Cationic gold(I) catalysts can trigger the dearomatization of indoles with diazoesters, selectively functionalizing the C3-position to yield methylene (B1212753) indoline derivatives. rsc.org In some cases, this is followed by a metal-free aerobic oxidation to produce 3-substituted indolin-2-ones. rsc.org Gold catalysts are also used in the synthesis of complex polycyclic and spirocyclic indoline skeletons. rsc.orgresearchgate.net These reactions often proceed under mild conditions with high atom economy, providing access to structurally diverse and valuable indoline-based intermediates. rsc.orgbeilstein-journals.org

| Gold-Catalyzed Reaction | Description | Products | Reference |

|---|---|---|---|

| Dearomatization of Indoles | Cationic Au(I) catalyzes the reaction of indoles with diazoesters. | 3-Methyleneindolines, 3-Substituted indolin-2-ones. | rsc.org |

| Kinetic Resolution of Indole-Allenes | Enantioselective cyclization of allene-containing indole derivatives. | Enantiomerically enriched polycyclic indolines. | rsc.org |

| Spirocyclization | Intramolecular cyclization of indole derivatives tethered to an alkene or alkyne. | Spiro[indoline-3,3'-pyrrolidine] and other spirocyclic indolines. | researchgate.net |

Reactivity of the Indoline Ring System in this compound

The indoline scaffold, a saturated heterocyclic amine, and its derivatives are key structural motifs in many biologically active compounds. nih.govchim.it Their reactivity is a subject of extensive research, particularly concerning functionalization at various positions of the ring system.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In substituted benzenes, the existing substituents significantly influence the rate and regioselectivity of the reaction. Activating groups increase the reaction rate, while deactivating groups decrease it. libretexts.orgmnstate.edu

For this compound, both the amino group and the alkyl group (as part of the fused pyrrolidine (B122466) ring) are generally considered activating groups and ortho-, para-directors. mnstate.edu This suggests that electrophilic substitution would be directed to the positions ortho and para to the amino group, which are C6 and C4, respectively. However, the bulky nature of the indoline ring and potential steric hindrance can influence the substitution pattern.

Common EAS reactions include:

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.orgmnstate.edu

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. libretexts.orgmnstate.edu

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. mnstate.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. mnstate.edu

It is important to note that ipso substitution, where the electrophile attacks a carbon already bearing a substituent, can also occur, leading to more complex product mixtures. libretexts.org

C-H Functionalization at the Indoline Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. chim.itresearchgate.net For the indole framework, C-H functionalization typically occurs at the C3 position of the pyrrole ring. chim.it However, with appropriate directing groups and catalysts, functionalization at other positions, including the less reactive C4-C7 positions of the benzene ring, can be achieved. chim.it

Ruthenium(II)-catalyzed C-H amidation has been successfully applied to the indoline scaffold at the C7-position using dioxazolone as an amidating agent, providing a route to 7-amino indoline derivatives. acs.org This method utilizes a readily cleavable amide group as a directing group. acs.org Similarly, iron-catalyzed C-7 selective NH₂ amination of indoles has been developed, offering a direct way to install an amino group at this position. researchgate.net

Furthermore, rhodium-catalyzed C-H functionalization of indoles with diazo compounds has been shown to occur at the C3 position. nih.gov While this is on the indole rather than indoline, it highlights the potential for metal-catalyzed C-H activation on this heterocyclic system. The choice of catalyst and directing group is crucial for achieving regioselectivity in these transformations. chim.ithbni.ac.in

Ring-Opening and Rearrangement Reactions

The indoline ring can undergo ring-opening reactions under certain conditions. For instance, under hydrothermal conditions over various metal catalysts, indole can be hydrogenated to indoline, which then undergoes ring-opening to form various aniline (B41778) derivatives like aniline, toluidine, and 2-ethylaniline. osti.gov This suggests that the C-N and C-C bonds within the pyrrolidine part of the indoline ring can be cleaved.

Lewis acid-promoted ring-opening of activated aziridines with indoles, including 2-methylindole, has been used to synthesize β-substituted tryptamines. nih.gov This reaction proceeds via nucleophilic attack of the indole at one of the aziridine (B145994) carbons. nih.gov While this is an intermolecular reaction, it demonstrates the nucleophilic character of the indole ring system which can participate in ring-opening processes of other molecules.

Reactivity of the Primary Amine Functional Group at C7

The primary amino group at the C7 position is a versatile functional group that can undergo a variety of chemical transformations.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile. It can react with a wide range of electrophiles. Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. jfda-online.com Reagents like pentafluorobenzoyl chloride are used to create derivatives suitable for gas chromatography. jfda-online.com

Reaction with Aldehydes and Ketones: Formation of imines (Schiff bases).

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. govtpgcdatia.ac.in These salts are highly versatile intermediates that can be converted to a variety of other functional groups. govtpgcdatia.ac.in Aromatic diazonium salts can also act as electrophiles in coupling reactions with activated aromatic rings to form azo compounds. govtpgcdatia.ac.in

For analytical purposes, primary amines are often derivatized to enhance their detection by techniques like HPLC. sigmaaldrich.comlibretexts.org Common derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which introduce fluorescent or UV-active tags. libretexts.orgnih.gov

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Analytical Advantage |

| Dansyl Chloride | Primary and Secondary Amines | Dansyl-amides | Fluorescent |

| o-Phthalaldehyde (OPA) | Primary Amines | Isoindole | Fluorescent |

| Fmoc-Cl | Primary and Secondary Amines | Carbamate (B1207046) | UV-active, Fluorescent |

| Pentafluorobenzoyl chloride | Primary and Secondary Amines | Fluoroacyl derivative | Improved volatility for GC |

Oxidation Reactions of the Amine Moiety

Tailored Derivatization Strategies for this compound

The primary aromatic amine group at the C7 position of the this compound scaffold is a key site for chemical modification. Its nucleophilic character allows for a variety of derivatization reactions that are crucial for both analytical detection and synthetic elaboration. These strategies involve converting the amine into a different functional group to alter its chemical properties, such as polarity, volatility, or reactivity. This enables improved analytical performance in techniques like chromatography and mass spectrometry, or serves as a protecting group or a handle for further synthetic transformations.

Acylation for Analytical and Synthetic Applications

Acylation is a widely employed derivatization technique for primary amines, involving the introduction of an acyl group (R-C=O). researchgate.net This reaction converts the basic primary amine of this compound into a more stable, less polar, and less basic amide. The reduced polarity and increased stability of the resulting N-acylated derivative make it more suitable for gas chromatography (GC) by yielding more symmetrical peak shapes and improving volatility. researchgate.netsemanticscholar.org

The reaction is typically carried out using acylating reagents such as acid anhydrides (e.g., acetic anhydride, heptafluorobutyric anhydride) or acyl halides (e.g., benzoyl chloride). semanticscholar.orgntu.edu.sgjfda-online.com The use of fluorinated acylating agents, like heptafluorobutyric anhydride, is particularly advantageous for analysis using electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), as it significantly enhances the detector's sensitivity. semanticscholar.orgjfda-online.com

From a synthetic standpoint, acylation is a fundamental step in building more complex molecules. The resulting amide bond is a common feature in many biologically active compounds. For instance, N-acylation of related aminoindole structures is a key step in the synthesis of compounds with potential therapeutic applications. ntu.edu.sgnih.gov The choice of acylating agent can be tailored to introduce specific functionalities or to act as a protecting group during subsequent reaction steps. masterorganicchemistry.com However, it is important to note that acylation reactions often require anhydrous conditions because the reagents are sensitive to moisture and can hydrolyze. researchgate.net

Table 1: Common Acylating Agents for Primary Amines

| Acylating Agent | By-product | Key Features & Applications | Citations |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid | Forms acetamides; common for general-purpose derivatization. | ntu.edu.sgchromatographyonline.com |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic Acid | Introduces a fluorinated group, enhancing volatility and ECD/NCI-MS detection. | jfda-online.com |

| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyric Acid | Highly effective for creating sensitive derivatives for trace analysis by GC-ECD or GC-MS. | semanticscholar.org |

| Benzoyl Chloride | Hydrochloric Acid (HCl) | Forms benzamides; often used in synthetic applications. Requires a base to scavenge HCl. | ntu.edu.sg |

| Acyl Chlorides (General) | Hydrochloric Acid (HCl) | Highly reactive agents used for constructing N-N atropisomeric compounds and other complex amides. | ntu.edu.sgnih.gov |

Carbamate Formation for Protection and Functionalization

The reaction of the primary amine of this compound with appropriate reagents can form a carbamate linkage (R-O-C(=O)-NH-). This functional group is one of the most popular choices for protecting amines during multi-step organic synthesis. masterorganicchemistry.com Carbamates render the nitrogen non-nucleophilic and are stable to a wide range of reaction conditions, yet they can be removed selectively when needed. masterorganicchemistry.com

Common reagents for carbamate formation include alkyl chloroformates, which react with the amine under basic conditions in what is known as the Schotten-Baumann reaction. researchgate.net For example, reaction with benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the Cbz- and Boc-protected amines, respectively, which are staples in peptide synthesis and medicinal chemistry. Another approach involves the use of alkyl aryl carbonates in the presence of a strong base. nih.gov This method is suitable for a wide range of arylamines, including both electron-rich and electron-poor substrates. nih.gov

Beyond protection, the carbamate functionality itself is present in numerous biologically active compounds and can be a key structural motif in drug design. banglajol.infonih.gov The synthesis of carbamates can also be achieved through greener methods, such as the direct reaction of amines with carbon dioxide and an alcohol, catalyzed by a basic catalyst, avoiding the use of toxic reagents like phosgene.

Table 2: Reagents for Carbamate Formation with Primary Amines

| Reagent | Resulting Carbamate Type | Typical Conditions | Key Features | Citations |

|---|---|---|---|---|

| Alkyl Chloroformates (e.g., Cbz-Cl) | N-Alkoxycarbonyl | Schotten-Baumann (aqueous base) | Widely used for creating protecting groups like Cbz. | researchgate.netmasterorganicchemistry.com |

| Di-tert-butyl dicarbonate (Boc₂O) | N-tert-butoxycarbonyl (Boc) | Base (e.g., triethylamine, NaOH) | Forms the acid-labile Boc protecting group, very common in synthesis. | masterorganicchemistry.com |

| Alkyl Aryl Carbonates | N-Alkoxycarbonyl | Strong base (e.g., tBuLi) | Avoids the use of sensitive dicarbonates or toxic phosgenes. | nih.gov |

| Carbon Dioxide + Alcohol | N-Alkoxycarbonyl | Basic catalyst, dehydrating agent | Environmentally friendly "green" synthesis route. |

Schiff Base Formation and Imine Chemistry

The primary amine of this compound can readily undergo a condensation reaction with an aldehyde or a ketone to form an imine, also known as a Schiff base (R₂C=N-R'). libretexts.org This reaction is a cornerstone of imine chemistry and proceeds through the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.govresearchgate.net

The formation of a Schiff base is a reversible, acid-catalyzed process. libretexts.orgnih.gov The reaction rate is optimal under mildly acidic conditions (pH ~5), which are sufficient to protonate the hydroxyl group of the intermediate hemiaminal, facilitating its departure as water, without excessively protonating the starting amine, which would render it non-nucleophilic. libretexts.org

Schiff base formation is utilized in both synthetic and analytical chemistry. In synthesis, the resulting imine can be a stable final product or an intermediate that can be subsequently reduced to a secondary amine. nih.gov Analytically, derivatization with a reagent like salicylaldehyde (B1680747) can be used to form a UV-active derivative, enhancing detection in HPLC-UV systems. chromatographyonline.com This strategy is useful because the resulting imine derivative is often less polar than the parent amine, allowing for elution with simpler solvent systems and potentially prolonging the life of the chromatographic column. chromatographyonline.com

Table 3: Schiff Base Formation from Primary Amines

| Carbonyl Compound | Reaction Type | Catalyst | Key Features of Reaction/Product | Citations |

|---|---|---|---|---|

| Aldehyd (general) | Condensation | Mild Acid (e.g., acetic acid) | Forms a secondary aldimine; reversible reaction. | libretexts.org |

| Ketone (general) | Condensation | Mild Acid | Forms a secondary ketimine; generally less reactive than aldehydes. | nih.gov |

| Salicylaldehyde | Analytical Derivatization | None or Mild Acid | Forms a UV-sensitive derivative for enhanced HPLC detection. | chromatographyonline.com |

| Isatin | Synthetic Condensation | Mild Acid (e.g., acetic acid) | Used to synthesize more complex heterocyclic structures. | scirp.org |

Silylation for Volatility Enhancement

For analytical purposes, particularly gas chromatography (GC), polar functional groups like the primary amine in this compound can cause poor peak shape and low volatility. phenomenex.com Silylation is a derivatization technique that addresses this issue by replacing the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group or a related silyl (B83357) group. researchgate.netresearchgate.net

The resulting silylated derivative is significantly more volatile, less polar, and more thermally stable, making it ideal for GC and GC-MS analysis. researchgate.netphenomenex.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.comnih.gov Reagents like BSTFA are powerful and can derivatize amines, amides, and other polar functional groups. phenomenex.com

A critical consideration for silylation is that the reagents are highly sensitive to moisture and will readily hydrolyze. researchgate.netnih.gov Therefore, all reactions must be performed under strictly anhydrous conditions to ensure efficient derivatization. In some cases, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered amines. phenomenex.com

Table 4: Common Silylating Agents for Primary Amines

| Silylating Agent | Abbreviation | Key Features & Applications | Citations |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful and versatile reagent; derivatizes amines, amides, alcohols, etc. | phenomenex.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile TMS-amides; by-products are also volatile. | nih.gov |

| N-trimethylsilylimidazole | TMSI | Particularly reactive towards hydroxyl groups but also derivatizes amines. | phenomenex.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to improve efficiency. | phenomenex.com |

Other Derivatization Approaches for Amine Functionality

Besides the major pathways described above, several other reagents can be used to derivatize the primary amine of this compound for specific analytical or synthetic goals. These methods often aim to introduce a specific tag for highly sensitive or selective detection.

One such method involves reaction with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reaction forms a dinitrophenyl (DNP) derivative that is highly UV-active, making it suitable for HPLC-UV analysis. chromatographyonline.com Another class of reagents includes sulfonyl chlorides like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride). These reagents react with primary amines to form stable sulfonamides that are highly fluorescent (dansyl) or have strong visible light absorbance (dabsyl), enabling extremely sensitive detection in LC-based methods. nih.gov

For GC-MS applications, derivatization can be performed with isothiocyanates, such as allyl isothiocyanate. This on-fiber derivatization method forms thiourea (B124793) derivatives that can be analyzed by GC-MS, offering a solvent-free approach for sample preparation.

Table 5: Alternative Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Functional Group Formed | Detection Method Enhanced | Citations |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | DNFB | Dinitrophenyl (DNP) amine | HPLC-UV | chromatographyonline.com |

| Dansyl Chloride | Dns-Cl | Dansyl sulfonamide | HPLC-Fluorescence, LC-MS | nih.gov |

| Dabsyl Chloride | Dabs-Cl | Dabsyl sulfonamide | HPLC-Visible, LC-MS | nih.gov |

| Allyl Isothiocyanate | - | Allyl thiourea | GC-MS | |

| o-Phthalaldehyde | OPA | Isoindole | HPLC-Fluorescence | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of 2 Methylindolin 7 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Methylindolin-7-amine would be expected to show distinct signals for each unique proton in the molecule. Key features would include:

Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their relative positions.

Indoline (B122111) Ring Protons: Resonances for the protons at positions 2 and 3 of the heterocyclic ring, including the methine proton at C2 and the methylene (B1212753) protons at C3. The methyl group at C2 would appear as a doublet.

Amine and Methyl Protons: Signals for the amino (-NH₂) group protons on the benzene ring and the methyl (-CH₃) group protons attached to C2.

A data table for ¹H NMR would typically include the chemical shift (δ) in ppm, the multiplicity of the signal (e.g., s, d, t, q, m), the coupling constant (J) in Hertz, and the integration value representing the number of protons. However, specific experimental data for this compound is not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this would allow for the identification of:

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with the carbon attached to the amino group (C7) and the carbons at the ring junction (C3a and C7a) having characteristic chemical shifts.

Indoline Ring Carbons: Signals for the C2 and C3 carbons.

Methyl Carbon: A signal for the methyl group carbon at position 2.

A data table for ¹³C NMR would list the chemical shift (δ) in ppm for each carbon. This data is not currently available in the public domain for this specific compound.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling relationships, for instance, between the methine proton at C2 and the adjacent methylene protons at C3, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, which helps to confirm the three-dimensional structure.

Detailed correlation data from these experiments for this compound has not been published in the accessed scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like amines. For this compound (C₉H₁₂N₂), the expected result would be a prominent signal for the protonated molecule [M+H]⁺.

Expected [M+H]⁺: 149.1073 m/z

A detailed mass spectrum providing the exact mass and any observed fragment ions for this compound is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines gas chromatography to separate compounds in a sample with mass spectrometry to identify them. It is a standard method for assessing the purity of a synthesized compound and confirming its identity. The analysis would provide a retention time for this compound and a mass spectrum of the eluting peak. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Specific GC retention times and mass spectral fragmentation data for this compound are not documented in the available literature. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: a primary aromatic amine (-NH₂), a secondary amine within the indoline ring (-NH-), an aromatic ring, and aliphatic C-H bonds of the methyl and methylene groups.

The primary aromatic amine group at the 7-position is anticipated to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. orgchemboulder.com The secondary amine within the heterocyclic ring should present a single, typically weaker, N-H stretching band around 3400-3300 cm⁻¹. spectroscopyonline.com

Furthermore, a key diagnostic absorption for the primary amine is the N-H bending (scissoring) vibration, which is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org The spectrum will also feature C-H stretching vibrations. The aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and CH₂ groups will appear just below 3000 cm⁻¹. libretexts.org The C-N stretching vibrations for both the aromatic and aliphatic amine groups are expected in the 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively. orgchemboulder.comwikieducator.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine (Ar-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium - Sharp |

| Secondary Indoline Amine (-NH-) | N-H Stretch | 3400 - 3300 (one band) | Weak - Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak - Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H (Methyl, Methylene) | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium - Weak |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

The presence of a stereocenter at the C2 position makes this compound a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers ((R)- and (S)-2-Methylindolin-7-amine). Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to analyze such molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.netslideshare.net An ECD spectrum plots this difference (ΔA = A_L - A_R) against wavelength. For a chiral molecule like this compound, the two enantiomers will produce ECD spectra that are mirror images of each other. A positive or negative peak in an ECD spectrum is referred to as a Cotton effect. The interaction between the electronic transitions of the indoline and the aniline (B41778) chromophores can lead to characteristic ECD bands, which are directly related to the molecule's absolute configuration. columbia.edu By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-mechanical calculations, the absolute configuration (R or S) of a specific enantiomer can be unambiguously assigned. nih.govacs.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgmgcub.ac.in An ORD curve plots the specific rotation [α] against wavelength. Similar to ECD, the two enantiomers of this compound will produce mirror-image ORD curves. scribd.com The curve is considered "anomalous" in the region of an absorption band, exhibiting both a peak and a trough, which is also known as a Cotton effect. slideshare.net The sign of the Cotton effect in both ECD and ORD is crucial for stereochemical assignments. These techniques are highly sensitive to the three-dimensional arrangement of atoms and can be used not only to determine the absolute configuration but also to assess the enantiomeric purity of a sample. rsc.org

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. researchgate.net | - Determination of absolute configuration (R vs. S).

|

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | - Assignment of absolute configuration through Cotton effect analysis.

|

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. iucr.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, a successful crystallographic analysis would provide a wealth of structural information.

The analysis would yield an electron density map from which the exact coordinates of each atom (carbon, nitrogen, and hydrogen) can be determined. This allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. mdpi.com Key structural parameters for this compound that would be elucidated include:

Absolute Configuration: For a crystal of an enantiomerically pure sample, the analysis can unambiguously determine the absolute configuration (R or S) at the C2 stereocenter.

Conformation: The exact conformation of the five-membered dihydropyrrole ring (e.g., envelope or twist conformation) would be revealed.

Molecular Geometry: The planarity of the benzene ring and the geometry around the nitrogen atoms would be precisely defined.

Intermolecular Interactions: The crystal packing arrangement would show how individual molecules of this compound interact with each other in the solid state. This includes identifying and characterizing intermolecular hydrogen bonds involving the primary amine (NH₂) and the secondary indoline amine (NH) as donors and nitrogen atoms as acceptors. Other interactions, such as π-stacking between aromatic rings, would also be detailed. researchgate.net

This detailed structural model is invaluable for understanding the molecule's physical properties and for structure-property relationship studies. oup.com

| Structural Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. mdpi.com |

| Space Group | The symmetry elements present within the crystal structure. mdpi.com |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule, particularly the puckering of the indoline ring. |

| Hydrogen Bonding Network | Identification of donor-acceptor distances and angles for intermolecular hydrogen bonds. researchgate.net |

Theoretical Chemistry and Computational Modeling of 2 Methylindolin 7 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Ab Initio and Semi-Empirical Methods

There is no available research that employs ab initio or semi-empirical methods to analyze the electronic structure and stability of 2-Methylindolin-7-amine. These methods would offer alternative or complementary information to DFT calculations.

Analysis of Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in published research. This analysis is crucial for understanding the compound's chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Mapping

No studies containing Molecular Electrostatic Potential (MEP) surface maps for this compound have been found. MEP analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering predictions about its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Detailed Natural Bond Orbital (NBO) analysis, which would elucidate charge transfer, hyperconjugative interactions, and the delocalization of electron density within the this compound molecule, is not available in the current body of scientific literature.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical chemistry provides powerful tools for predicting spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, computational methods can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in the structural elucidation and characterization of the molecule.

Gauge-Including Atomic Orbitals (GIAO) Method for NMR Chemical Shifts

The prediction of NMR spectra is a significant area of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. nih.govresearchgate.net This method effectively addresses the gauge-origin problem, which arises from the dependence of the calculated magnetic properties on the choice of the coordinate system's origin. By using gauge-including atomic orbitals, the results become independent of this choice, leading to more accurate predictions. researchgate.net

The process involves optimizing the molecular geometry of the compound, in this case, this compound, using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set. nih.gov Following geometry optimization, the GIAO method is applied to compute the isotropic magnetic shielding tensors for each nucleus. nih.govyoutube.com These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Studies on related aromatic amines and heterocyclic structures have demonstrated that DFT-GIAO calculations can produce ¹³C and ¹H NMR chemical shifts that correlate well with experimental data. nih.govnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For this compound, such calculations would be invaluable for assigning specific resonances in its ¹H and ¹³C NMR spectra, distinguishing between the various aromatic and aliphatic protons and carbons.

Table 1: Illustrative Steps for GIAO NMR Chemical Shift Calculation

| Step | Description |

| 1. Geometry Optimization | The 3D structure of this compound is optimized to find its lowest energy conformation. This is typically done using DFT methods (e.g., B3LYP/6-311+G(d,p)). nih.gov |

| 2. Frequency Calculation | A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). |

| 3. GIAO Calculation | NMR shielding tensors are calculated for the optimized geometry using the GIAO method at a consistent level of theory. nih.gov |

| 4. Reference Calculation | The NMR shielding tensor for a reference standard (e.g., Tetramethylsilane - TMS) is calculated using the exact same method and basis set. |

| 5. Chemical Shift Prediction | The chemical shift (δ) for each nucleus is calculated using the formula: δsample = σref - σsample, where σ is the isotropic shielding value. |

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. Computational frequency calculations are essential for the detailed assignment of complex IR spectra. By modeling the vibrational modes of a molecule, each band in the experimental spectrum can be attributed to specific atomic motions, such as stretching, bending, or rocking.

For this compound, theoretical vibrational frequencies can be computed using DFT methods, similar to those used for geometry optimization. semanticscholar.org These calculations yield a set of harmonic vibrational frequencies and their corresponding IR intensities. However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. semanticscholar.org To improve agreement with experimental data, these calculated frequencies are typically scaled by an empirical scaling factor specific to the computational method used.

A normal coordinate analysis, which can be performed based on the computational results, helps to describe the nature of the vibrational modes. researchgate.net For instance, in the closely related 2-methylindoline (B143341), calculations assuming Cₛ point group symmetry have been used to analyze its vibrational spectrum. researchgate.net A similar approach for this compound would allow for the precise assignment of vibrations associated with the N-H bonds of the primary amine, the C-N bonds, the aromatic ring modes, and the methyl group vibrations.

Table 2: Example of Calculated vs. Experimental Vibrational Modes for a Related Amine Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | ~3470 |

| N-H Symmetric Stretch | ~3360 | ~3380 |

| Aromatic C-H Stretch | ~3050 | ~3060 |

| Aliphatic C-H Stretch | ~2950 | ~2960 |

| N-H Scissoring | ~1620 | ~1630 |

| Aromatic C=C Stretch | ~1590 | ~1600 |

| C-N Stretch | ~1280 | ~1295 |

| C-H Bending | ~1450 | ~1460 |

| Note: This table is illustrative, based on typical values for aromatic amines, and does not represent actual experimental data for this compound. |

Reaction Mechanism Investigation through Computational Simulations

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions. Through the simulation of reactants, products, and the high-energy species that connect them, it is possible to gain a deep understanding of reaction mechanisms, selectivity, and kinetics without entering a physical laboratory.

Transition State Characterization and Activation Barriers

A chemical reaction proceeds from reactants to products through a maximum energy point on the reaction coordinate known as the transition state (TS). The characterization of this fleeting structure is crucial for understanding the reaction mechanism. Computational methods, particularly those based on DFT, allow for the precise location and analysis of transition states.

The process begins by proposing a plausible reaction pathway. Computational algorithms are then used to search for the transition state structure connecting the reactants and products. A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Once the TS is located and verified, its energy can be calculated. The activation barrier (or activation energy, Eₐ) is the energy difference between the transition state and the reactants. This barrier is a critical determinant of the reaction rate; a lower activation barrier corresponds to a faster reaction.

For reactions involving derivatives of this compound, such as C-N cross-coupling or amination, computational studies have elucidated the key transition states. nih.gov For example, in the oxidative cross-coupling of a related indoline (B122111) derivative, analysis of the C...N bond in the transition state helped to explain the reaction's feasibility and selectivity. nih.gov Such analyses for this compound would involve identifying the key bond-forming or bond-breaking steps and calculating the energy required to overcome the barrier for each potential pathway.

Reaction Pathway Elucidation and Selectivity Prediction

Most reactions can potentially yield multiple products. The ability to predict which product will be favored (selectivity) is a major goal of chemical research. Computational simulations can elucidate entire reaction pathways, comparing the activation barriers of competing routes to predict regioselectivity, chemoselectivity, or stereoselectivity.

By mapping the potential energy surface, researchers can trace the path of lowest energy from reactants to products. When multiple pathways exist, the one with the lowest-energy transition state is generally the kinetically favored route. For instance, in the iridium-catalyzed allylic amination of amines, DFT calculations have shown that selectivity for branched versus linear products is controlled by a combination of electronic effects (trans effects) and steric repulsions in the nucleophilic addition transition state. nih.gov

In the context of this compound, which has multiple reactive sites (e.g., the amino group at C7, the secondary amine in the ring, and various positions on the aromatic ring), computational modeling could predict the outcome of reactions. For example, in a C-H amination reaction, calculations could determine whether substitution is more likely to occur on the benzene (B151609) ring or if N-arylation at the indoline nitrogen is preferred by comparing the activation energies of the respective transition states. nih.gov This predictive power allows for the rational design of reaction conditions to favor the formation of a desired product. royalsocietypublishing.org

Table 3: Conceptual Framework for Computational Reaction Pathway Analysis

| Component | Computational Task | Insight Gained |

| Reactants/Products | Geometry optimization and energy calculation. | Determines the overall thermodynamics (reaction energy, ΔErxn). |

| Transition States (TS) | Locate and verify all plausible transition states for competing pathways. | Identifies the highest energy point along each pathway. |

| Activation Barriers (Eₐ) | Calculate the energy difference between each TS and the reactants (Eₐ = ETS - EReactants). | Predicts the kinetic feasibility and rate of each pathway. The lowest Eₐ corresponds to the major kinetic product. |

| Selectivity | Compare the activation barriers (ΔEₐ) of competing pathways. | Predicts regioselectivity, chemoselectivity, and stereoselectivity. |

| Reaction Coordinate | Intrinsic Reaction Coordinate (IRC) calculation. | Confirms that a transition state correctly connects the desired reactants and products. |

Molecular Dynamics Simulations for Conformational Landscape

While quantum mechanics is ideal for studying the electronic details of static structures and reactions, molecular dynamics (MD) simulations are the preferred tool for exploring the dynamic behavior and conformational flexibility of molecules over time. diva-portal.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. diva-portal.org

For a molecule like this compound, MD simulations can reveal its conformational landscape—the collection of all accessible shapes and orientations the molecule can adopt in a given environment (e.g., in a solvent like water or interacting with a biological target). nih.gov The simulation begins with an initial structure, which is then placed in a simulated environment (a "box" of solvent molecules). The system is first subjected to energy minimization to remove any unfavorable atomic clashes. This is followed by an equilibration phase, where the temperature and pressure of the system are gradually adjusted to the desired conditions, allowing the solvent to arrange naturally around the solute.

Finally, the production simulation is run, during which the trajectory (positions, velocities, and energies of all atoms over time) is recorded. Analysis of this trajectory can provide insights into:

Preferred Conformations: Identifying the most stable and frequently occurring molecular shapes.

Flexibility: Quantifying the motion in different parts of the molecule, such as the puckering of the five-membered indoline ring or the rotation of the amino group.

Solvent Interactions: Characterizing the hydrogen bonding network and solvation shell around the molecule.

Binding Dynamics: Simulating how this compound might approach and interact with a protein binding site, a technique crucial in drug design. nih.govscispace.com

By understanding the dynamic nature and conformational preferences of this compound, researchers can better interpret its chemical behavior and biological activity. rsc.org

Table 4: Typical Workflow for a Molecular Dynamics Simulation

| Phase | Purpose | Key Actions |

| 1. System Preparation | Set up the initial simulation environment. | Choose a force field. Place the solute (this compound) in a simulation box. Add solvent molecules (e.g., water) and counter-ions to neutralize the system. |

| 2. Energy Minimization | Relax the system to remove steric clashes and high-energy contacts. | The positions of atoms are adjusted to find a local energy minimum. |

| 3. Equilibration | Bring the system to the desired temperature and pressure. | Typically a two-step process: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). The solute may be restrained while the solvent equilibrates around it. |

| 4. Production Run | Generate the trajectory for analysis. | The simulation is run for a specified length of time (nanoseconds to microseconds) without restraints, and atomic coordinates are saved at regular intervals. |

| 5. Trajectory Analysis | Extract meaningful information from the simulation data. | Calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions, hydrogen bonds, and identify conformational clusters. rsc.org |

Applications of 2 Methylindolin 7 Amine As a Chemical Intermediate

Synthesis of Advanced Heterocyclic Scaffolds

The inherent reactivity of the 2-Methylindolin-7-amine core is adeptly exploited in the construction of intricate heterocyclic systems. The nucleophilicity of the secondary amine within the indoline (B122111) ring, combined with the reactivity of the primary amino group at the 7-position and the aromatic backbone, enables its participation in a variety of cyclization, annulation, and cycloaddition reactions.

Functionally substituted indoline frameworks are central to many natural products and pharmaceuticals, lending structural rigidity that can enhance selectivity in biological interactions. nih.gov this compound is a valuable precursor for creating polycyclic fused indoline systems, where additional rings are built onto the existing indoline structure. Methodologies for achieving this include transition metal-catalyzed cycloadditions and cascade reactions. nih.govrsc.org

For instance, dearomatization of the indole (B1671886)/indoline core via cycloaddition reactions is a reliable strategy for converting simple planar molecules into complex, stereochemically rich ring systems. nih.gov Zinc(II)-catalyzed reactions of indoles with 1,2-diaza-1,3-dienes have been shown to produce tetracyclic fused ring systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles. nih.gov The amino group at the C7 position of this compound can serve as a directing group or be functionalized to facilitate such transformations, guiding the regioselectivity of the fusion. Another approach involves palladium-catalyzed multicomponent cascade reactions, which can be used to synthesize N-fused polycyclic indoles from precursors like 3-diazo oxindoles and isocyanides. rsc.org The synthesis of tetracyclic indoline units has also been achieved using methods like the interrupted Fischer indolization, demonstrating the versatility of the indoline core in building polycyclic frameworks. rsc.orgnih.gov

| Reaction Type | Reactants | Resulting Fused System | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Indole derivative, 1,2-Diaza-1,3-diene | Tetrahydro-1H-pyridazino[3,4-b]indole | nih.gov |

| [3+1+1] Annulation | 3-Diazo oxindole, Isocyanide | N-fused polycyclic indole | rsc.org |

| Interrupted Fischer Indolization | Hydrazine derivative, N,O-acetal | Tetracyclic indoline | rsc.orgnih.gov |

| Pd/Norbornene Catalysis | Aryl-norbornene-palladacycle, Aliphatic amine | Polycyclic N-alkylindoline | thieme.de |

Spirocyclic indolines, which feature a common atom shared by two rings, are prominent substructures in many complex alkaloids and medicinally relevant molecules. mit.edumdpi.com The C3 position of the indoline ring is a frequent site for spirocyclization. This compound can be converted into reactive intermediates, such as 2-methylindoline-3-ones or related isatins, which are ideal substrates for constructing spiro-fused systems.

A variety of synthetic strategies have been developed to access these scaffolds. [3+2] cycloaddition reactions are a common method for creating five-membered heterocyclic rings at the C3 position. researchgate.net For example, zinc-catalyzed [3+3] annulation of indoline-2-thiones with isatylidene malononitriles has been used to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com Similarly, copper-catalyzed [4+1] annulation of enaminothiones with 3-diazooxindoles provides a route to spiroindoline-fused sulfur heterocycles. dicp.ac.cn The development of methods for synthesizing spirocyclic pyrrolidinoindolines by interrupting the Bischler–Napieralski reaction further highlights the synthetic utility of indoline precursors in generating these complex architectures. mit.edu

| Spirocyclic System | Synthetic Method | Key Precursor | Reference |

|---|---|---|---|

| Spiro[indoline-3,2′-thiazolidine] | Cyclocondensation | Indoline-2,3-dione | nih.govchemmethod.com |

| Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] | [3+3] Annulation | Indoline-2-thione | mdpi.com |

| Spiro-pyrrolidine-3,3′-oxindole | [3+2] Cycloaddition | Methylene-indolin-2-one | buchler-gmbh.com |

| Spiroindoline-fused S-heterocycles | [4+1] Annulation | 3-Diazooxindole | dicp.ac.cn |

| Spirocyclic pyrrolidinoindoline | Interrupted Bischler–Napieralski | N-acyltryptamine | mit.edu |

Beyond simple fusion and spirocyclization, the indoline core serves as a template for synthesizing more topologically complex bridged and annulated structures. Annulation refers to the formation of a new ring fused to the existing scaffold, while bridged systems contain two non-adjacent atoms of a ring system connected by an atomic bridge.

One notable strategy involves palladium/norbornene (Pd/NBE) chemistry, which enables the construction of polycyclic N-alkylindolines from an aryl-norbornene-palladacycle intermediate using simple nitrogen sources. thieme.de This method introduces a bridged framework that can be further elaborated. Enantioselective [3+3] annulation reactions, catalyzed by dinuclear zinc complexes, provide access to chiral indole-annulated thiopyrans, which are valuable structures in medicinal chemistry. mdpi.com These reactions often proceed in a cascade fashion, where an initial bond formation triggers one or more subsequent cyclizations to rapidly build molecular complexity. acs.org The presence of the 2-methyl and 7-amino groups on the indoline scaffold can influence the stereochemical outcome and reactivity in these complex transformations.

Precursor in Fine Chemical Synthesis

The utility of this compound extends to its role as a key building block in the synthesis of fine chemicals, where specific functional properties are desired. Its bifunctional nature allows for its incorporation into larger molecular systems, such as functional materials and specialized ligands.

The unique electronic and structural properties of the indoline ring system make it an attractive component for advanced functional materials. This compound has been specifically incorporated into the design of Donor-Acceptor Stenhouse Adducts (DASAs), a class of photoresponsive molecules or "photoswitches". rsc.org

DASAs can switch between a colorless, non-planar state and a colored, planar state upon exposure to visible light. Research has shown that using 2-methylindoline (B143341) instead of an unsubstituted indoline in the synthesis of third-generation DASAs actively hinders intermolecular stacking interactions. rsc.org This modification leads to a marked improvement in the solubility of the DASA molecules in organic solvents, which is a critical property for their processing and application in polymer science and material fabrication. rsc.org The 7-amino group provides an additional site for tuning the electronic properties or for covalent attachment to polymer backbones. The core structure of 2-methylindoline has also been identified in complex dye molecules, indicating its utility in the field of chromophores.

| Material Type | Function of 2-Methylindoline Moiety | Resulting Improvement | Reference |

|---|---|---|---|

| Donor-Acceptor Stenhouse Adducts (DASAs) | Serves as the donor component of the photoswitch. | Hinders stacking interactions, improving solubility in organic solvents. | rsc.org |

| Organic Dyes | Forms part of the core chromophore structure. | Contributes to the electronic and photophysical properties of the dye. |

In modern chemical synthesis and medicinal chemistry, linker molecules play a crucial role in connecting different molecular fragments. gla.ac.uk The 7-amino group of this compound is a prime functional handle for its development into a linker or ligand. This primary amine can readily undergo reactions such as acylation or alkylation to attach to other molecules or to a solid support for combinatorial synthesis. gla.ac.uk

This functionality is highly valuable in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two ligands joined by a linker, which recruit a target protein to an E3 ligase for degradation. nih.gov The development of novel linkers is critical as the linker's length and composition significantly impact the PROTAC's properties and efficacy. nih.gov Amine-containing building blocks like this compound are ideal starting points for synthesizing libraries of linkers with diverse lengths and rigidities. For example, orthogonally protected amine and acid termini can be installed on a core structure, allowing for sequential coupling to build up the desired linker length. nih.gov Furthermore, the indoline portion itself can act as a ligand or a scaffold to which a ligand is attached, making this compound a bifunctional building block for creating complex chemical probes and therapeutic agents. csic.esenamine.net

Biological Target Engagement and Structure Activity Relationships of 2 Methylindolin 7 Amine and Its Derivatives in Vitro Studies

In Vitro Receptor Binding and Functional Assays

Enzyme Inhibition and Activation Studies

To ascertain the enzyme inhibition or activation profile of 2-Methylindolin-7-amine, a comprehensive screening against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, would be necessary. This would allow for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ).

Elucidation of Structure-Activity Relationships (SAR)

Impact of Substitution Patterns on Biological Activity

A detailed structure-activity relationship (SAR) study focused on the this compound scaffold is not currently available in published research. However, general SAR principles can be inferred from studies on related 7-aminoindole and indoline (B122111) derivatives.